Oxazol-5-amine hydrochloride

Description

Historical Context and Significance of Oxazole (B20620) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. tandfonline.comsemanticscholar.org Within this broad category, the oxazole nucleus—a five-membered ring with one oxygen and one nitrogen atom—has been a subject of interest for decades. tandfonline.comsemanticscholar.org The oxazole moiety has become increasingly popular in recent years due to its growing importance in medicinal chemistry. tandfonline.com

The significance of oxazole derivatives stems from their versatile biological activities and their presence in natural products. semanticscholar.orgontosight.ai The structure of these derivatives allows for various weak interactions, such as hydrogen bonds and van der Waals forces, enabling them to bind effectively with a wide range of enzymes and receptors in biological systems. semanticscholar.orgjetir.org This has led to their development as functional lead molecules in drug discovery. tandfonline.comsemanticscholar.org Historically, a vast number of oxazole-derived compounds have been developed and used clinically, including well-known agents like Linezolid, Oxaprozin, and Ditazole. tandfonline.comsemanticscholar.org The established therapeutic value of these molecules underscores the importance of the oxazole scaffold in the development of new medicinal agents. tandfonline.comresearchgate.net

Structural Classification and Nomenclature of Oxazol-5-amine (B1259359) Hydrochloride within the Oxazole Family

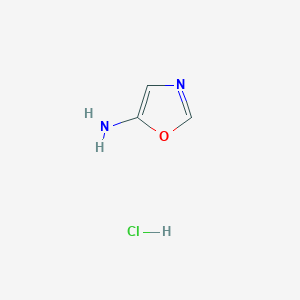

Oxazoles are a class of five-membered, aromatic heterocyclic compounds. ontosight.aiwikipedia.org The parent compound, oxazole, has the chemical formula C₃H₃NO and consists of a planar, unsaturated ring with an oxygen atom and a nitrogen atom separated by a carbon atom. ontosight.ainih.gov Following IUPAC nomenclature for heterocyclic systems, this arrangement is specifically designated as a 1,3-oxazole, distinguishing it from its isomer isoxazole (B147169) (1,2-oxazole). nih.govdspmuranchi.ac.in The numbering of the ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). semanticscholar.org

Oxazol-5-amine hydrochloride belongs to this family. Its structure is defined by the core 1,3-oxazole ring substituted with an amine (-NH₂) group at the C5 position. The "hydrochloride" designation indicates that it is supplied as a salt, formed by the reaction of the basic amine group with hydrochloric acid (HCl). This salt form often improves the compound's stability and handling characteristics. The structure of the oxazole ring is characterized by high bond fixation and a degree of aromaticity that is less pronounced than in analogous sulfur-containing thiazoles. wikipedia.orgbiointerfaceresearch.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,3-oxazol-5-amine;hydrochloride google.com |

| CAS Number | 1956310-42-1 scribd.comchemicalbook.com |

| Molecular Formula | C₃H₅ClN₂O |

| SMILES | Cl.NC1=CN=CO1 google.com |

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is primarily as a precursor and building block in diversity-oriented synthesis to create more structurally diverse scaffolds. nih.gov The oxazole moiety is a versatile pharmacophore, and researchers frequently utilize simple oxazole derivatives to synthesize novel compounds with potential biological activities. semanticscholar.orgjetir.org The presence of a reactive amine group at a specific position on the oxazole ring makes this compound a useful intermediate for creating a library of new derivatives.

Recent research into structurally similar compounds highlights the potential applications that drive the academic relevance of this chemical family. For example, studies on oxazole derivatives containing an aniline (B41778) moiety, such as 3-(1,3-oxazol-5-yl)aniline (B119962), have demonstrated high efficacy as corrosion inhibitors for mild steel in acidic environments. oup.com Research showed that the inhibitor's effectiveness is linked to the presence of the oxazole ring and the amine group, which form a protective layer on the metal surface. oup.com

Furthermore, other research has focused on the synthesis of oxazol-5-yl derivatives as potential inhibitors of ferroptosis, a type of regulated cell death. nih.gov In these studies, the oxazole core was used as a scaffold, and various substituents were added to modulate the compound's properties and activity. nih.gov The inclusion of 1,3-oxazol-5-amine;hydrochloride in patent applications further signals its relevance as a key intermediate in the development of new chemical entities. google.com These research trajectories underscore the compound's value in materials science and medicinal chemistry, providing a platform for discovering novel molecules. semanticscholar.orgoup.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVKINJMGFWZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743648 | |

| Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947409-94-1 | |

| Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Oxazol 5 Amine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions of the Oxazole (B20620) Ring

The reactivity of the oxazole ring is dictated by the electron distribution within the heterocyclic system. The nitrogen atom at position 3 is pyridine-like, while the oxygen atom at position 1 is furan-like. Generally, the oxazole ring's hydrogen atoms exhibit acidity in the order of C2 > C5 > C4.

Electrophilic Substitution: The oxazole ring is generally considered electron-deficient and thus, is not highly reactive towards electrophiles unless activating groups are present. However, the presence of an electron-donating group, such as the amine in oxazol-5-amine (B1259359), significantly activates the ring for electrophilic attack. Electrophilic substitution on an unsubstituted oxazole ring preferentially occurs at the C5 position. tandfonline.com When the C5 position is occupied by the activating amino group, electrophilic attack is directed to other positions on the ring, most notably the C4 position.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are relatively uncommon and typically require the presence of a good leaving group, such as a halogen. The general order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C2 >> C4 > C5. tandfonline.com Nucleophilic attack is most favored at the electron-deficient C2 position. In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. For example, oxazoles can be converted to imidazoles in the presence of ammonia.

The reactivity of the oxazole ring can be summarized in the following table:

| Reaction Type | Position Preference (Unsubstituted) | Influencing Factors |

| Electrophilic Substitution | C5 | Activated by electron-donating groups. tandfonline.com |

| Nucleophilic Substitution | C2 | Requires a good leaving group; often leads to ring cleavage. |

| Deprotonation | C2 | The C2 proton is the most acidic. wikipedia.org |

Detailed Reaction Mechanisms in Oxazole and Oxazolone (B7731731) Transformations

The synthesis and transformation of oxazoles and their related oxazolone structures are often facilitated by various catalytic strategies. These mechanisms enhance reaction rates and control selectivity by activating the substrates in specific ways.

Lewis Acid Catalysis Mechanisms

Lewis acids play a crucial role in many oxazole syntheses by activating reactants. They can coordinate to an alkyne, increasing its electrophilicity and facilitating intramolecular cyclization. For instance, Zn(OTf)₂ can act as a π-acid to activate a propargyl amide's triple bond, leading to a 5-exo-dig cyclization to form an oxazoline (B21484) intermediate, which then aromatizes to the oxazole. researchgate.net Similarly, gold (Au) catalysts are widely used to facilitate the cyclization of propargylamines. researchgate.net In some three-component reactions, a Lewis acid promotes the formation of C-N, C-O, and C-S bonds in a single pot to construct functionalized oxazoles. researchgate.net

A proposed mechanism for a zinc-catalyzed tandem reaction is shown below:

Activation: The Lewis acid (e.g., Zn(OTf)₂) activates the triple bond of a propargyl amide.

Cyclization: A regioselective 5-exo-dig intramolecular cyclization occurs.

Allylation/Transformation: The resulting intermediate can then react with other components, such as an allylic alcohol, where the zinc catalyst may also function as a σ-acid catalyst. researchgate.net

Nucleophilic Catalysis Mechanisms

Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are effective in promoting oxazole synthesis, particularly in reactions involving the formation of an acylpyridinium salt intermediate. In one method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids, a triflylpyridinium reagent activates the carboxylic acid. acs.org This is followed by nucleophilic attack by DMAP to form a highly reactive acylpyridinium salt. acs.org This intermediate is then trapped by a deprotonated isocyanoacetate, which subsequently cyclizes to form the oxazole ring. acs.org This type of catalysis is particularly useful as it allows for the reaction to proceed under mild, metal-free conditions. thieme-connect.comorganic-chemistry.org

The general steps for a DMAP-catalyzed process are:

Activation of Carboxylic Acid: An activating agent (e.g., triflic anhydride) converts the carboxylic acid to a mixed anhydride (B1165640).

Formation of Acylpyridinium Salt: The nucleophilic catalyst (DMAP) attacks the activated acid, forming a highly electrophilic acylpyridinium intermediate.

Nucleophilic Attack and Cyclization: A nucleophile (e.g., an isocyanide) attacks the acylpyridinium salt, leading to a cascade of reactions that culminates in the formation of the oxazole ring. acs.org

Bifunctional Activation Mechanisms

Bifunctional catalysts, which possess both Lewis acidic and Brønsted basic sites or other dual functionalities, offer unique advantages in organic synthesis. For example, p-toluenesulfonic acid monohydrate (PTSA) has been employed as a bifunctional catalyst in a one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org In this tandem process, PTSA catalyzes both the initial nucleophilic substitution (propargylation) and the subsequent cycloisomerization. organic-chemistry.orgacs.org This approach is efficient, air-tolerant, and produces water as the only byproduct. organic-chemistry.org

In other systems, bifunctional catalysts containing a chiral oxazoline framework linked to a pyridine (B92270) moiety have been developed. rsc.orgrsc.org When complexed with a metal like zinc, these ligands create a catalyst with a Lewis acidic metal center and a Lewis basic pyridine nitrogen, which can work in concert to promote asymmetric reactions. rsc.org Similarly, copper complexes with base-functionalized aza-bis(oxazoline) ligands have been shown to provide dual activation through the Lewis acidic copper center and a tethered tertiary amine base, leading to rate acceleration and improved enantioselectivity in reactions like the Henry reaction. nih.gov

Catalytic Triad (B1167595) Operations

While the term "catalytic triad" is most famous in enzymology, analogous systems can be found in synthetic chemistry. One such example is the use of a KOH/MeOH/DMSO catalytic triad for the synthesis of 2-substituted-4,5-dimethyloxazoles. This system facilitates a cascade assembly of a primary amide with two molecules of acetylene (B1199291) gas. The proposed mechanism involves a sequence of amide N-vinylation, enamine-imine isomerization, imine ethynylation, and finally, an intramolecular O-vinylation cascade to form the oxazole ring. This process demonstrates a remarkable self-organization that successfully competes with the alkaline hydrolysis of the amide starting material.

Tautomerism and Isomerization Pathways (e.g., Keto-Enol Tautomerism in Oxazolones)

Tautomerism is a key feature in the chemistry of oxazol-5-amines and related oxazolone structures.

Amine-Imine Tautomerism: Oxazol-5-amine can theoretically exist in equilibrium with its imine tautomer. This involves the migration of a proton from the exocyclic amino group to the ring nitrogen at position 3. However, theoretical calculations on related systems, such as oxazolo[5,4-d]pyrimidines, suggest that the amine tautomer is overwhelmingly dominant in the equilibrium state, as the imine form would disrupt the aromaticity of the heterocyclic ring system. mdpi.com The amine form is generally more stable. youtube.com

Keto-Enol Tautomerism in Oxazolones: A more extensively studied phenomenon is the keto-enol tautomerism in oxazol-5(4H)-ones, also known as azlactones. These compounds are structurally related to oxazol-5-amine and are versatile intermediates in synthesis. The hydrogen at the C4 position is acidic and can be removed to form an enolate, which is stabilized by the aromatic character of the resulting oxazole ring (the enol form).

This tautomerism is the basis for the epimerization (racemization) often observed at the C4 stereocenter of chiral azlactones. Two primary pathways for this epimerization have been investigated:

Direct Keto-Enol Tautomerism: This pathway involves the direct transfer of the C4 proton to the carbonyl oxygen. However, theoretical studies have shown this process to have a high energy barrier, making it unlikely to occur spontaneously at room temperature.

Base-Mediated Racemization: This is the more favorable pathway. A base (such as a tertiary amine) abstracts the acidic C4 proton to form an achiral enolate intermediate. Subsequent non-stereospecific protonation of this enolate leads to a racemic mixture of the keto form. This mechanism is consistent with experimental observations where racemization is common during the synthesis and handling of these compounds, especially in the presence of basic catalysts or reagents.

The isomerization of oxazolones can also be part of larger fragmentation and rearrangement pathways, particularly in mass spectrometry and peptide chemistry, where oxazolone structures can interconvert with other isomers like diketopiperazines. tandfonline.com

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the oxazole ring in oxazol-5-amine hydrochloride is finite, and it can participate in various ring-opening and ring-closing reactions, often leading to the formation of other heterocyclic systems or acyclic intermediates. These transformations are crucial for its role as a versatile synthetic building block.

Ring-Opening Reactions:

The oxazole ring can be opened under several conditions, most notably through nucleophilic attack or thermal rearrangement. The resulting intermediates can then be trapped or undergo further reactions.

Conversion to Imidazoles: One of the most significant ring-opening pathways involves the reaction of oxazoles with primary amines to yield N-substituted imidazoles. rsc.orgrsc.org This transformation typically proceeds via a nucleophilic attack on the oxazole ring, leading to ring cleavage and subsequent recyclization to form the more thermodynamically stable imidazole (B134444) ring. Microwave-assisted conditions have been shown to significantly accelerate this conversion, making oxazoles useful precursors for diverse imidazole libraries. rsc.org Considering the electron-donating nature of the amino group at C5, which influences the ring's electronics, this compound can be seen as a potential isostere for functionalized imidazoles. rsc.org

Formation of Nitrile Ylide Intermediates: The thermal or photochemical cleavage of the C2-O1 and C4-C5 bonds of the oxazole ring can generate a nitrile ylide intermediate. wikipedia.org This process is a key step in the well-known Cornforth rearrangement. wikipedia.orgacs.org Theoretical studies using density functional theory (DFT) have shown that electron-donating substituents, such as an amino group at C2 and an alkoxy group at C5, significantly lower the energy barrier for this pseudopericyclic ring-opening. oup.comoup.com By analogy, the 5-amino group in this compound is expected to facilitate this type of ring-opening, making it susceptible to rearrangements and cycloaddition reactions via the nitrile ylide.

Acid-Catalyzed Ring-Opening and Domino Reactions: The protonated amine of this compound plays a key role in its reactivity. Under acidic conditions, the protonated 5-aminooxazole can act as an internal activator for a neighboring carboxylic acid. chimia.ch This initiates a domino reaction where the protonated oxazole forms a highly electrophilic iminium salt. This species can be intramolecularly trapped by a nucleophile, leading to a putative spirolactone intermediate, which then fragments to yield macrocycles. chimia.chepfl.ch This demonstrates a sophisticated pathway where the oxazole ring is opened and reformed as part of a larger structure.

Ring-Closing Reactions (Synthesis of the Oxazol-5-amine Core):

Understanding the formation of the oxazol-5-amine ring provides insight into its stability and potential reverse reactions. Several synthetic routes converge to create this heterocyclic core.

Cyclodehydration of Amide Precursors: A primary method for synthesizing 5-aminooxazoles involves the cyclodehydration of α-acylamino amide precursors. researchgate.net This reaction is often mediated by strong dehydrating agents like trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA) or by using the Burgess reagent. nih.gov

Multicomponent Reactions: 5-Aminooxazoles can be efficiently assembled through multicomponent reactions. A notable example is the Ugi three-component reaction (U-3CR) involving an aldehyde, a primary or secondary amine, and a tertiary α-isocyano amide, which produces the 5-aminooxazole product through a series of steps including imine formation, α-nucleophilic attack, and a final non-prototropic chain-ring tautomerization. researchgate.netresearchgate.net

Metal-Catalyzed Cycloadditions: Modern synthetic methods employ metal catalysts to achieve high regioselectivity. For instance, a Cp*Co(III) complex catalyzes a formal [3+2] cycloaddition between N-(pivaloyloxy)amides and ynamides to produce highly substituted 5-aminooxazoles under mild conditions with excellent functional group tolerance. organic-chemistry.orgacs.orgorganic-chemistry.org

From α-Haloketones or Related Precursors: A classical approach involves the reaction of α-haloketones with primary amides (Robinson-Gabriel synthesis) or the cyclization of α-acylamino ketones. pharmaguideline.com A specific preparation for an this compound involves treating 2-(benzoylamino)propionitrile with hydrogen chloride, which induces cyclization to the target heterocycle. thieme-connect.de

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Ring-Closing | 2-(Benzoylamino)propionitrile | Et2O, HCl (gas) | 4-Methyl-2-phenylthis compound | thieme-connect.de |

| Ring-Closing | Aldehyde, Amine, α-Isocyanoacetamide | Heat (Methanol) | Polysubstituted 5-Aminooxazole | researchgate.netresearchgate.net |

| Ring-Closing | N-(Pivaloyloxy)amide, Ynamide | Cp*Co(III) catalyst, NaOAc, TFE, 25°C | Regioselective 5-Aminooxazole | organic-chemistry.orgorganic-chemistry.org |

| Ring-Opening | 5-Phenyloxazole, Cyclopentylamine | Microwave, 200-240°C | N-Cyclopentyl-4-phenylimidazole | rsc.org |

| Ring-Opening | 5-Aminooxazole derivative with C-terminal acid | Trifluoroacetic acid (TFA) | Macrocyclic peptide | chimia.ch |

Functional Group Interconversions on the Oxazol-5-amine Framework

The this compound scaffold allows for a variety of chemical modifications at both the exocyclic amino group and the heterocyclic ring itself. The electron-donating amino group strongly influences the reactivity of the oxazole system.

Reactions Involving the 5-Amino Group:

The primary amino group, when deprotonated from its hydrochloride salt, behaves as a typical nucleophile and can undergo a range of standard transformations.

Acylation and Alkylation: The amine functionality can be readily acylated or alkylated. wikipedia.org For example, 5-aminooxazoles react with reagents like benzoylisothiocyanate to form the corresponding N-benzoylthioureas. beilstein-journals.org These thiourea (B124793) derivatives are valuable intermediates for subsequent cyclization reactions to construct fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, which are analogs of purine (B94841) nucleobases. beilstein-journals.org

Formation of Fused Heterocycles: The amino group is a key handle for building more complex molecular architectures. Stepwise annulation strategies starting from 5-aminooxazole-4-carboxylates have been used to prepare a variety of 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones, also known as 9-oxa-guanines. beilstein-journals.org

Reactions on the Oxazole Ring:

The inherent reactivity of the oxazole ring is significantly modulated by the C5-amino substituent.

Electrophilic Aromatic Substitution: The oxazole ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the powerful electron-donating effect of the 5-amino group activates the ring towards electrophiles. pharmaguideline.comtandfonline.com The substitution is predicted to occur preferentially at the C4 position, which is ortho to the activating amino group and not adjacent to the deactivating ring nitrogen.

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, a pathway that is greatly facilitated by electron-donating substituents like amino or alkoxy groups. thieme-connect.declockss.org The 5-amino group enhances the reactivity of the oxazole diene system, allowing it to react with various dienophiles (e.g., alkenes, alkynes) to form pyridine or furan (B31954) derivatives after the elimination of a small molecule from the initial bicyclic adduct. thieme-connect.declockss.org Intramolecular Diels-Alder reactions of 5-amino-substituted oxazoles have been explored as a strategy for constructing complex azapolyheterocycles. researchgate.net

Deprotonation and Metallation: The most acidic proton on the unsubstituted oxazole ring is at the C2 position. pharmaguideline.com Metallation with strong bases like organolithium reagents typically occurs at this site. However, these 2-lithio-oxazoles can be unstable and may fragment to open-chain isocyanides. pharmaguideline.com The presence of the 5-amino group would influence the regioselectivity of this process.

| Reaction Type | Position | Description | Typical Products | Reference |

| Acylation | 5-Amino group | Reaction with acylating agents like benzoylisothiocyanate. | N-Acylthioureas | beilstein-journals.org |

| Cycloaddition | Ring (as diene) | Diels-Alder reaction with dienophiles, facilitated by the electron-donating amino group. | Pyridine or Furan derivatives | thieme-connect.declockss.orgresearchgate.net |

| Electrophilic Substitution | C4 position | The activating 5-amino group directs electrophiles to the C4 position. | 4-Substituted oxazoles | pharmaguideline.comtandfonline.com |

| Annulation | 5-Amino group and C4 | Stepwise reaction with reagents to build a fused pyrimidine (B1678525) ring. | Oxazolo[5,4-d]pyrimidines | beilstein-journals.org |

Computational Chemistry and Theoretical Studies of Oxazol 5 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Oxazol-5-amine (B1259359) hydrochloride. DFT methods provide a cost-effective yet accurate means of probing molecular properties by calculating the electron density. mdpi.com

Detailed research findings from DFT studies on related oxazole (B20620) structures reveal crucial information about the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr The HOMO, or highest occupied molecular orbital, and the LUMO, or lowest unoccupied molecular orbital, are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter for assessing molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

For Oxazol-5-amine hydrochloride, the protonation of the amine group is expected to significantly influence the electronic properties of the oxazole ring. DFT calculations can precisely quantify this effect. The electron-withdrawing nature of the protonated amine group would likely lower the energy of both the HOMO and LUMO, potentially altering the molecule's reactivity profile compared to its free base form.

Furthermore, DFT can be used to calculate various electronic properties that provide a deeper understanding of the molecule's behavior. These properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and Mulliken or Natural Bond Orbital (NBO) charge distributions, which assign partial charges to each atom. researchgate.netresearchgate.net These calculations are instrumental in predicting how this compound will interact with other molecules, such as biological targets or reactants.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds.

| Property | Calculated Value | Significance |

| EHOMO | -7.2 eV | Indicates electron-donating capability. |

| ELUMO | -1.5 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment (µ) | 8.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.3 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

The synthesis of this compound involves a series of chemical transformations, each proceeding through specific reaction intermediates and transition states. Molecular modeling and simulation are powerful tools for elucidating the mechanisms of these reactions at an atomic level. mdpi.com By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathways from reactants to products.

For instance, the formation of the oxazole ring, a key step in the synthesis, can be modeled to understand the intricate details of the cyclization process. Theoretical calculations can determine the structures and relative energies of all intermediates and transition states along the reaction coordinate. This information is crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product.

Transition State Theory (TST) can be combined with quantum chemical calculations to estimate reaction rates. quantumatk.comuleth.ca The energy barrier of the transition state is a critical factor determining the speed of a reaction. Computational modeling can accurately predict these barriers, providing insights that are often difficult to obtain experimentally. researchgate.net

Below is an illustrative table of calculated relative energies for a hypothetical reaction pathway for the synthesis of an oxazole ring, demonstrating how computational chemistry can map out a reaction mechanism.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials. |

| Intermediate 1 | +5.2 | A transient species formed in the first step. |

| Transition State 1 | +15.8 | The energy barrier for the first step. |

| Intermediate 2 | -2.1 | A more stable intermediate. |

| Transition State 2 | +12.5 | The energy barrier for the second step. |

| Product | -10.3 | The final oxazole product. |

This table contains hypothetical data for illustrative purposes.

Structure-Reactivity Relationships and Mechanistic Insights Derived from Computational Data

A significant advantage of computational studies is the ability to establish structure-reactivity relationships (SRRs) and gain deep mechanistic insights. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, a clear understanding of how different functional groups influence its reactivity can be developed. mdpi.com

For example, the effect of substituents at various positions on the oxazole ring can be investigated. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed activities. nih.gov Such models are invaluable in medicinal chemistry for designing new derivatives with enhanced biological activity.

In the context of this compound, computational data can elucidate the role of the protonated amine group in directing the molecule's reactivity. For instance, the increased electron-withdrawing character of this group could make the oxazole ring more susceptible to nucleophilic attack at specific positions. The planarity and aromaticity of the oxazole ring, which can be quantified through calculations, also play a crucial role in its interactions. biointerfaceresearch.com

The following table exemplifies the kind of data that can be generated to build a QSAR model for a series of substituted oxazole derivatives.

| Derivative | LogP (Calculated) | HOMO Energy (eV) | Predicted Activity |

| Parent Oxazole | 1.2 | -6.8 | Baseline |

| 2-Methyl Derivative | 1.6 | -6.7 | Increased |

| 4-Nitro Derivative | 0.8 | -7.5 | Decreased |

| 5-Amino Derivative | 0.5 | -6.5 | Increased |

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems where it may interact with specific binding sites. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring the molecule's dynamic behavior. ufrgs.br

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. researchgate.net This is particularly important for flexible molecules that can adopt multiple shapes. For this compound, the orientation of the amine group relative to the oxazole ring will be a key conformational feature.

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. nih.govtandfonline.com By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically a solvent like water), MD simulations can track the conformational changes and intermolecular interactions over time. nih.gov This can reveal, for example, how this compound interacts with water molecules and how its conformation changes in solution.

| Simulation Parameter | Value | Purpose |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Temperature | 300 K | To simulate physiological conditions. |

| Solvent | Explicit Water | To accurately model the solution environment. |

| Force Field | AMBER | To describe the interatomic forces. |

| Ensemble | NPT | To maintain constant pressure and temperature. |

This table outlines typical parameters for an MD simulation.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. nih.gov For this compound, theoretical models can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. schrodinger.comnih.gov

The prediction of NMR chemical shifts is a particularly useful application of DFT. nih.govfaccts.de By calculating the magnetic shielding of each nucleus in the molecule, the corresponding chemical shifts can be estimated with a high degree of accuracy, aiding in the assignment of complex experimental spectra. lbl.gov Similarly, the vibrational frequencies calculated from DFT can be used to generate a theoretical IR spectrum, which can be compared with experimental data to identify characteristic functional groups. rsc.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.combohrium.com This approach can calculate the energies and intensities of electronic transitions, providing insight into the molecule's color and photophysical properties.

The table below shows a hypothetical comparison between experimental and theoretically predicted 13C NMR chemical shifts for this compound.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

| C2 | 151.2 | 150.8 |

| C4 | 125.6 | 126.1 |

| C5 | 140.3 | 140.9 |

This table contains hypothetical data for illustrative purposes.

Applications of Oxazol 5 Amine Hydrochloride in Advanced Chemical Research

Role as a Key Intermediate in Heterocyclic Synthesis and Chemical Space Exploration

Oxazol-5-amine (B1259359) hydrochloride and its derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. The oxazole (B20620) ring system itself is a privileged scaffold in medicinal chemistry, and the amine functionality at the 5-position provides a convenient handle for further chemical modifications. This allows for the exploration of vast areas of chemical space, leading to the discovery of novel compounds with diverse biological activities.

The reactivity of the oxazole ring, coupled with the nucleophilic nature of the amine group, enables a variety of chemical transformations. These reactions include, but are not limited to, N-acylation, alkylation, and participation in condensation reactions to form larger, more complex heterocyclic systems. researchgate.net The ability to readily diversify the structure of oxazol-5-amine derivatives makes them highly valuable in the generation of compound libraries for high-throughput screening and drug discovery programs. researchgate.net

Precursor for Complex Molecular Scaffolds and Organic Frameworks

The utility of oxazol-5-amine hydrochloride extends to its role as a precursor for intricate molecular architectures, including amino acids, peptides, and various other nitrogen-containing heterocycles.

Synthesis of Amino Acids and Peptides (utilizing oxazolone (B7731731) precursors)

Oxazolone derivatives, which can be synthesized from amino acids, are key intermediates in peptide synthesis. nih.govmdpi.com These oxazolones, also known as azlactones, can be readily formed and subsequently opened by nucleophilic attack, providing a method for peptide bond formation. researchgate.net While this method is powerful, a significant challenge is the potential for racemization at the α-carbon of the amino acid residue during the activation and coupling steps, which proceeds through the formation of an oxazol-5(4H)-one intermediate. mdpi.comnih.gov

Extensive research has focused on controlling the stereochemistry during these reactions. The stability of the oxazolone intermediate and the reaction conditions, including the choice of coupling agents and bases, play a crucial role in minimizing epimerization. nih.gov For instance, certain coupling reagents are known to suppress the formation of the problematic oxazolone intermediate, thus preserving the chiral integrity of the amino acid. mdpi.com

Recent studies have highlighted the potential of oxazolones as key intermediates in prebiotic peptide synthesis, suggesting their role in the formation of dipeptides and the extension of peptide chains in aqueous environments. nih.gov This process has been shown to exhibit chiral selectivity, a crucial aspect for the emergence of homochirality in biological systems. nih.gov The development of peptide catalysts for the dynamic kinetic resolution of oxazolones has also emerged as a significant area of research, enabling the synthesis of enantiomerically enriched α-amino acid derivatives. acs.orgacs.org

Table 1: Key Intermediates and Reactions in Oxazolone-Mediated Peptide Synthesis

| Intermediate/Reaction | Description | Significance | Key Findings |

| Oxazol-5(4H)-one (Azlactone) | A five-membered heterocyclic intermediate formed from N-acyl amino acids. | Central to several peptide synthesis strategies but also a primary source of racemization. mdpi.comresearchgate.net | Its formation can be controlled by the choice of coupling reagents and reaction conditions to minimize loss of stereochemical purity. mdpi.comnih.gov |

| Dynamic Kinetic Resolution (DKR) | A process that combines rapid racemization of the starting material with a stereoselective reaction to produce a single enantiomer of the product in high yield. | Enables the conversion of racemic oxazolones into enantiomerically pure amino acid derivatives. acs.org | Peptide-based catalysts have been developed that show high enantioselectivity in the alcoholysis of oxazolones. acs.orgacs.org |

| Prebiotic Peptide Synthesis | The formation of peptides under conditions thought to exist on the early Earth. | Oxazolones are proposed as key intermediates in the abiotic synthesis of peptides. nih.gov | Studies in aqueous microdroplets show that oxazolones can facilitate peptide chain extension with chiral selectivity. nih.govpnas.org |

Derivatization to Diverse Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Pyrazoles, Imidazoles)

The oxazole core of this compound serves as a versatile template for the synthesis of other important nitrogen-containing heterocycles. Through various chemical transformations, the oxazole ring can be opened and rearranged, or its substituents can be modified to construct isoxazoles, pyrazoles, and imidazoles.

For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride is a common method for the synthesis of isoxazole (B147169) derivatives. nih.govrsc.org Similarly, oxazolone intermediates can be converted into a variety of heterocyclic systems. researchgate.netsapub.org The reaction of oxazolones with hydrazine (B178648) derivatives can lead to the formation of imidazolones. sapub.org These transformations significantly expand the chemical diversity that can be accessed from a single precursor, providing a rich source of novel compounds for various applications.

Table 2: Synthesis of Heterocycles from Oxazole Derivatives

| Target Heterocycle | Synthetic Strategy | Key Reagents/Conditions | Reference |

| Isoxazoles | Reaction of β-enamino ketoesters with hydroxylamine hydrochloride. | Hydroxylamine hydrochloride, various solvents. | nih.govrsc.org |

| Imidazoles | Reaction of oxazolone derivatives with hydrazine hydrate. | Hydrazine hydrate, pyridine (B92270), reflux. | sapub.org |

| Pyrroles | Cycloaddition reactions of oxazolones. | Various dienophiles and catalysts. | researchgate.net |

Formation of Ligands for Catalysis

The structural motifs present in this compound are valuable for the design and synthesis of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal ions. By incorporating the oxazole moiety into larger, often multidentate ligand frameworks, chemists can create catalysts with specific steric and electronic properties.

For example, oxazole-containing ligands have been used in conjunction with vanadium to create catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ring can influence the activity of the catalyst and the properties of the resulting polymer. mdpi.com Furthermore, oxazoline-based ligands, which are structurally related to oxazoles, are widely used in asymmetric catalysis due to their ability to create a chiral environment around a metal center. diva-portal.org The synthesis of these ligands often involves intermediates that share structural similarities with this compound.

Contributions to Materials Science and Engineering

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the development of advanced polymers and organic frameworks.

Incorporation into Polymeric Systems for Enhanced Material Properties

The incorporation of oxazole moieties into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials. The rigid and aromatic nature of the oxazole ring contributes to increased thermal stability and mechanical strength. Research has shown that polymers containing oxazole units can exhibit improved resistance to degradation at high temperatures.

The amine functionality of this compound provides a reactive site for polymerization reactions. It can be used as a monomer or as a cross-linking agent to create robust polymer networks. These materials can find applications in areas such as high-performance coatings and adhesives, where durability and resistance to environmental factors are crucial.

While the direct incorporation of this compound into covalent organic frameworks (COFs) is an emerging area, the synthesis of nitrogen-rich COFs is a topic of intense research. rsc.org The structural features of oxazole derivatives make them potential building blocks for creating porous, crystalline materials with applications in gas storage, separation, and catalysis. The formation of stable linkages, such as imine or β-ketoenamine bonds, is key to constructing robust COF structures. mdpi.com

Development of Functionalized Materials

The synthesis of novel functionalized materials is a cornerstone of materials science, aiming to create substances with tailored properties. While specific studies detailing the use of this compound as a primary precursor for functionalized materials are not widely published, the oxazole scaffold is recognized for its utility in constructing complex molecules.

Research on Anti-corrosive Agents for Metals

The protection of metals from corrosion is a significant challenge in numerous industries. Organic heterocyclic compounds are a major focus of this research due to their ability to adsorb onto metal surfaces and form a protective barrier. Oxazole derivatives have been identified as a promising class of corrosion inhibitors, particularly for steel in acidic environments. sapub.org

Studies have shown that oxazole-based compounds can be eco-friendly, effective at low concentrations, and easily synthesized. nih.gov Research on 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), a related oxazole derivative, demonstrated an outstanding protection efficacy of 93.5% for mild steel in a hydrochloric acid solution. nih.gov The inhibitory action is attributed to the oxazole ring and other functional groups forming a protective adsorption layer on the metal surface. nih.gov While these findings underscore the potential of the oxazole scaffold for anti-corrosion applications, specific studies evaluating the performance of this compound itself as a corrosion inhibitor are not prevalent in the available literature.

Applications in Dyes

The synthesis of dyes is a field rich with heterocyclic chemistry. Azo dyes, which contain the -N=N- functional group, constitute a significant portion of all synthetic colorants used in various industries. scribd.com The synthesis of novel azo dyes often involves the use of heterocyclic amines as precursors.

For example, new 4-arylidene-5(4H)-oxazolone azo dyes have been synthesized from precursors containing an amine group, which is diazotized and coupled with other aromatic compounds. nih.gov The resulting dyes have applications as disperse dyes for fibers and in other functional systems. nih.gov Although the amine group on this compound makes it a theoretical candidate for diazotization and coupling reactions to form azo dyes, specific research documenting its use for this purpose is not currently available in public-domain literature.

Biochemical Pathway Elucidation through Enzyme and Receptor Interaction Studies

Understanding how small molecules interact with biological targets like enzymes and receptors is fundamental to drug discovery and biochemistry. The oxazole scaffold is a recognized pharmacophore present in various biologically active agents.

Derivatives of N-aryl-5-aryloxazol-2-amine have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory pathways. Furthermore, other complex oxazole derivatives have been evaluated for their anticancer properties by studying their ability to inhibit tubulin polymerization or their interaction with other cellular targets. nih.gov These studies involve assessing how the molecule binds to the target and modulates its activity, thereby helping to elucidate biological pathways. While these examples show the importance of the oxazole motif in biochemical studies, research specifically utilizing the simpler this compound to probe enzyme or receptor interactions is not widely documented. Such studies typically involve more complex, highly substituted molecules designed for specific biological targets.

Contribution to Agrochemical Research (e.g., formulation of pesticides and herbicides)

The oxazole scaffold is a significant structural motif in the development of modern agrochemicals due to the diverse biological activities exhibited by its derivatives. irjmets.comnumberanalytics.com While this compound itself is primarily a synthetic intermediate, the broader class of oxazole-containing compounds has been extensively researched and developed for applications in crop protection, including as herbicides, pesticides, and fungicides. ijpsonline.comresearchgate.net The versatility of the oxazole ring allows for the creation of a wide array of derivatives with specific activities against various agricultural pests and weeds. researchgate.net

Research into oxazole derivatives has led to the discovery of potent herbicidal compounds. For instance, oxazole-2-carboxamides have been identified as effective herbicides against a broad range of weeds at lower application rates than previously disclosed compounds. google.com One example of a commercialized oxazole-based herbicide is Bixlozone, developed by FMC. agropages.com

In the realm of insecticides, recent research has focused on creating novel oxazole derivatives from natural products. A notable study involves the synthesis of a series of α-santonin-based oxazole derivatives. acs.orgnih.gov These compounds have demonstrated significant insecticidal activity against several common agricultural pests. For example, certain derivatives exhibited potent larvicidal activity against Plutella xylostella (diamondback moth) and aphicidal activity against Myzus persicae (green peach aphid). acs.orgnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in the target pests, such as glutathione (B108866) S-transferase (GST). acs.orgnih.gov

Furthermore, oxazole structures are integral to the development of new fungicides. Fluoxapiprolin, a fungicide from Bayer AG, incorporates an oxazole ring in its complex heterocyclic structure. agropages.com The presence of the oxazole moiety is often crucial for the compound's biological efficacy. researchgate.net The development of such compounds highlights the importance of the oxazole core in the design of next-generation crop protection agents.

The following table summarizes the insecticidal activity of selected α-santonin-based oxazole derivatives from a recent study, demonstrating the potential of this class of compounds in agrochemical research. acs.orgnih.gov

| Compound ID | Target Pest | Measurement | Result | Comparative Control (Rotenone) |

| VII14 | Mythimna separata | Corrected Mortality Rate | 96.3% | - |

| VII2 | Myzus persicae | LD50 | 0.021 µ g/larva | 0.024 µ g/larva |

| VII5 | Myzus persicae | LD50 | 0.021 µ g/larva | 0.024 µ g/larva |

| VII13 | Myzus persicae | LD50 | 0.023 µ g/larva | 0.024 µ g/larva |

| VII14 | Myzus persicae | LD50 | 0.020 µ g/larva | 0.024 µ g/larva |

| VII16 | Myzus persicae | LD50 | 0.022 µ g/larva | 0.024 µ g/larva |

| VII19 | Plutella xylostella | LC50 | 0.47 mg/mL | 0.86 mg/mL |

| VII20 | Plutella xylostella | LC50 | 0.54 mg/mL | 0.86 mg/mL |

Future Research and Emerging Trends in this compound Chemistry

The field of heterocyclic chemistry is continually evolving, and this compound stands as a compound of significant interest for future exploration. Emerging research directions are focused on developing more sustainable and efficient synthetic routes, exploring novel catalytic systems for stereoselective transformations, and expanding the compound's applications in functional materials and molecules. The integration of computational and experimental techniques is also poised to accelerate discovery in this area. This article delves into the key future research directions and emerging trends for this compound, highlighting the innovative approaches that are shaping the future of its chemistry.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Pathway | Starting Material | Key Reagents | Yield | Application |

|---|---|---|---|---|

| 1 | 2-phenylglycinonitrile HCl | Benzoyl chloride, triphosgene | 22% | Anti-prion agents |

| 2 | Benzo[d]oxazol-5-amine | Diazonium chloride, CuI | Variable | Inhibitor optimization |

How can crystallographic tools like SHELXL be applied to determine the crystal structure of this compound derivatives?

Answer:

- Refinement with SHELXL: Use SHELXL for small-molecule refinement , leveraging its robustness in handling high-resolution data or twinned crystals. SHELX programs are widely adopted for their precision in modeling hydrogen atoms and resolving disorder .

- Visualization with ORTEP-3/WinGX: Generate thermal ellipsoid plots (ORTEP-3) and manage crystallographic data (WinGX) to validate bond lengths/angles and ensure structural accuracy .

Key Steps:

Collect diffraction data (e.g., single-crystal X-ray).

Solve phases using direct methods (SHELXS/SHELXD).

Refine with SHELXL, applying restraints for disordered moieties.

Validate geometry using WinGX’s validation tools.

What strategies are effective in resolving contradictions in biological activity data across studies of Oxazol-5-amine derivatives?

Answer:

- Comparative Assay Design: Standardize assays (e.g., anti-prion vs. Alzheimer’s models) to isolate variables. For example, anti-prion activity in Figure 17 and Alzheimer’s multi-target effects in may reflect target specificity.

- Structural Analysis: Use crystallography or NMR to correlate bioactivity with conformational changes or substituent effects (e.g., methyl vs. thiazole groups) .

- Meta-Analysis: Cross-reference IC50 values, solvent systems, and cell lines to identify protocol-driven discrepancies.

How can structure-activity relationship (SAR) studies guide the optimization of Oxazol-5-amine derivatives for multi-target therapies?

Answer:

- Core Modifications: Introduce substituents (e.g., methyl, thiazole) to enhance binding to multiple targets. For example, 2-methylbenzo[d]oxazol-5-amine derivatives show improved blood-brain barrier penetration in Alzheimer’s models .

- Bioisosteric Replacement: Replace amides with 1,2,3-triazoles (via click chemistry) to improve metabolic stability while retaining activity .

- Pharmacophore Mapping: Identify critical hydrogen-bonding (N-H, O) and aromatic interactions using docking studies (e.g., AutoDock Vina) paired with crystallographic data .

Q. Table 2: Key SAR Observations

| Derivative | Substituent | Bioactivity | Target |

|---|---|---|---|

| 60 () | Phenyl | Anti-prion | PrPSc |

| 2-Methyl () | Methyl | Multi-target (Alzheimer’s) | Aβ, BACE1 |

What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy: Assign protons (¹H) and carbons (¹³C) to confirm regiochemistry (e.g., oxazole ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ions (e.g., [M+H]⁺ for C8H9ClN2O: m/z 184.62) .

- X-ray Diffraction: Resolve ambiguity in stereochemistry or polymorphism using single-crystal data refined via SHELXL .

What challenges arise in the experimental phasing of Oxazol-5-amine derivatives using X-ray crystallography, and how can they be mitigated?

Answer:

- Challenge 1: Weak Diffraction

- Mitigation: Use synchrotron radiation for small crystals or low-scattering power.

- Challenge 2: Twinning

- Challenge 3: Disorder

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.